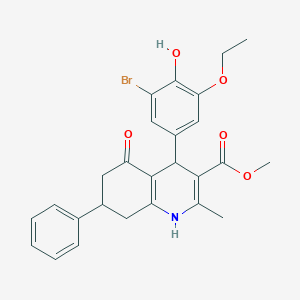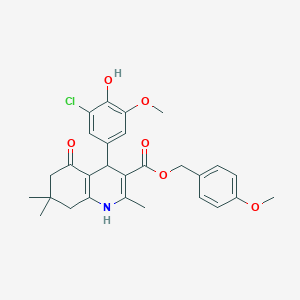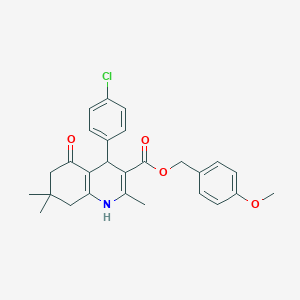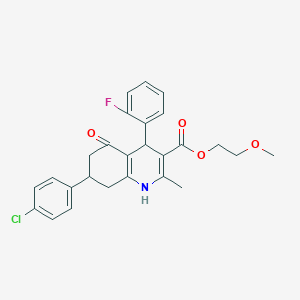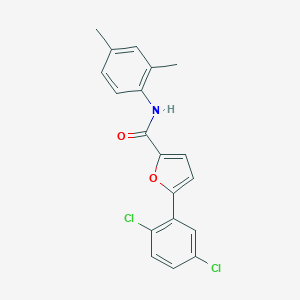
5-(2,5-dichlorophenyl)-N-(2,4-dimethylphenyl)-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dichlorophenyl)-N-(2,4-dimethylphenyl)-2-furancarboxamide is a member of furans and an aromatic amide.
Wissenschaftliche Forschungsanwendungen
S1P4 Receptor Antagonism in Influenza Treatment
Research indicates that 5-(2,5-Dichlorophenyl)-N-(2,4-Dimethylphenyl)-2-Furancarboxamide can serve as a selective antagonist for the S1P4 receptor. This has implications for treating influenza virus infections. The compound's selectivity against other S1P receptor subtypes makes it a candidate for novel influenza treatments and can be useful in conditions where reactive thrombocytosis is an issue or increased megakaryopoiesis is needed (Urbano et al., 2011).
Antiprotozoal Activity
5-(2,5-Dichlorophenyl)-N-(2,4-Dimethylphenyl)-2-Furancarboxamide and its derivatives have been investigated for their antiprotozoal activities. Specifically, certain derivatives have shown significant activity against Trypanosoma rhodesiense, suggesting potential use in treating trypanosomiasis (Das & Boykin, 1977).
DNA Binding and Antimicrobial Properties
The compound exhibits high DNA binding affinities, a property that can be leveraged in developing antimicrobial agents. This high binding affinity is attributed to its ability to make direct hydrogen bond interactions with DNA, enhancing its potential in biomedical applications (Laughton et al., 1995).
Potential in Polymer Synthesis
In the field of materials science, derivatives of 5-(2,5-Dichlorophenyl)-N-(2,4-Dimethylphenyl)-2-Furancarboxamide have been used in the enzymatic polymerization of furanic-aliphatic polyamides. This application is significant for developing sustainable alternatives to traditional polyamides (Jiang et al., 2015).
Application in Mitochondrial Permeability Transition Inhibition
This compound has been identified as a structural basis for developing therapeutic agents to treat vascular dysfunction, including ischemia/reperfusion injury. Its inhibition of Ca²⁺-induced mitochondrial swelling highlights its potential in cardiovascular research (Murasawa et al., 2012).
Photoreleasable Protecting Group for Carboxylic Acids
It has been proposed as a photoreleasable protecting group for carboxylic acids, an application important in synthetic chemistry. The efficient intramolecular hydrogen abstraction feature makes it suitable for photodeprotection processes (Klan et al., 2000).
Eigenschaften
Produktname |
5-(2,5-dichlorophenyl)-N-(2,4-dimethylphenyl)-2-furancarboxamide |
|---|---|
Molekularformel |
C19H15Cl2NO2 |
Molekulargewicht |
360.2g/mol |
IUPAC-Name |
5-(2,5-dichlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11-3-6-16(12(2)9-11)22-19(23)18-8-7-17(24-18)14-10-13(20)4-5-15(14)21/h3-10H,1-2H3,(H,22,23) |
InChI-Schlüssel |
LGBJMRRTIMHUDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B408662.png)
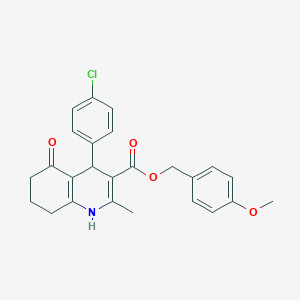
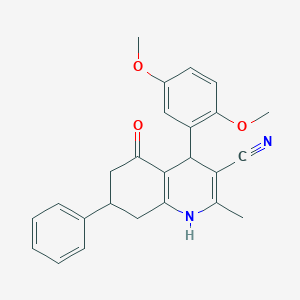
![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B408667.png)
![Methyl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B408669.png)

![Isopropyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B408672.png)

